
N,N'-2,6-pyridinediylbis(2,2-diphenylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-2,6-pyridinediylbis(2,2-diphenylacetamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DPA or diphenylacetylpyridine and is synthesized through a multi-step process involving the reaction of 2-bromopyridine with diphenylacetic acid. DPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and material science.
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of inflammatory cytokines and the activation of immune cells. DPA has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, DPA has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
DPA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antitumor properties. It has also been shown to modulate the immune system by activating immune cells and inhibiting inflammatory cytokines. DPA has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a potential drug candidate for cancer treatment. In addition, DPA has been shown to exhibit neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
DPA has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, DPA has some limitations, including its toxicity and potential side effects. Careful attention must be paid to the dosage and administration of DPA in lab experiments to ensure safety and accuracy of results.
未来方向
There are several future directions for research on DPA, including its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. DPA may also have applications in the development of new antimicrobial agents and cancer treatments. In addition, further research is needed to fully understand the mechanism of action of DPA and its potential applications in material science and analytical chemistry.
Conclusion:
In conclusion, DPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis involves a complex multi-step process, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in medicine, material science, and analytical chemistry. While DPA has several advantages for use in lab experiments, careful attention must be paid to its potential toxicity and side effects. There are several future directions for research on DPA, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of DPA involves a multi-step process that starts with the reaction of 2-bromopyridine with diphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions involving reduction, acetylation, and purification to obtain the final product. The synthesis of DPA is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
DPA has been extensively studied for its potential applications in various fields such as medicine, material science, and analytical chemistry. In medicine, DPA has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, DPA has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. In analytical chemistry, DPA has been used as a chelating agent for the determination of metal ions in various samples.
属性
IUPAC Name |
N-[6-[(2,2-diphenylacetyl)amino]pyridin-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N3O2/c37-32(30(24-14-5-1-6-15-24)25-16-7-2-8-17-25)35-28-22-13-23-29(34-28)36-33(38)31(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23,30-31H,(H2,34,35,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYESOSEGAMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)

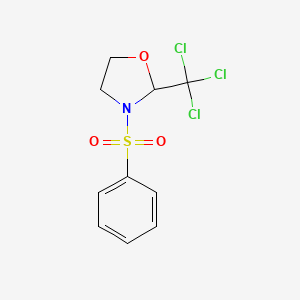
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)
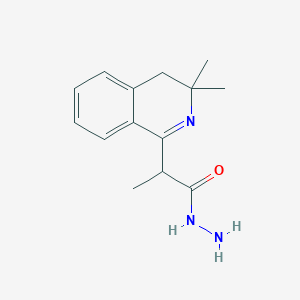
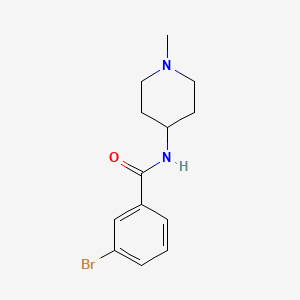
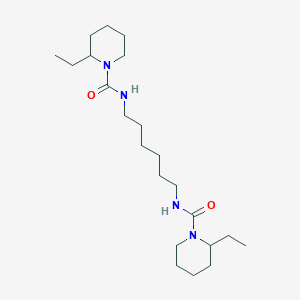
amine](/img/structure/B5115684.png)
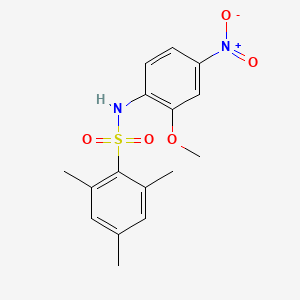
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)
